1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene
Overview
Description
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene typically involves the chlorination of 2,6-dichloro-4-fluorotoluene. This reaction is carried out using gaseous chlorine in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the benzylic position .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the benzylic position can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding benzyl derivatives.
Reduction: Reduction of the compound can lead to the formation of 2,6-dichloro-4-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: 2,6-Dichloro-4-fluorobenzylamine, 2,6-dichloro-4-fluorobenzyl alcohol.
Oxidation: 2,6-Dichloro-4-fluorobenzaldehyde.
Reduction: 2,6-Dichloro-4-fluorotoluene.
Scientific Research Applications
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Similar structure but with one less chlorine atom.
4-Fluorobenzyl chloride: Lacks the chlorine substitutions at the 2 and 6 positions.
2,6-Difluorobenzyl chloride: Contains fluorine atoms at the 2 and 6 positions instead of chlorine.
Uniqueness
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCWOHXSVUYLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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